molecular formula C11H16O3 B13959186 2-Methyl-3-(m-tolyloxy)-1,2-propanediol CAS No. 63991-96-8

2-Methyl-3-(m-tolyloxy)-1,2-propanediol

Katalognummer: B13959186
CAS-Nummer: 63991-96-8
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: RSTUMYIIRQDRKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-(m-tolyloxy)-1,2-propanediol is an organic compound with a unique structure that includes a methyl group, a tolyloxy group, and a propanediol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol typically involves the reaction of 2-methyl-3-(m-tolyloxy)propene with a suitable diol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through distillation or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-(m-tolyloxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-(m-tolyloxy)-1,2-propanediol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its effects are mediated through binding to active sites on proteins or other biomolecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-3-(p-tolyloxy)-1,2-propanediol
  • 2-Methyl-3-(o-tolyloxy)-1,2-propanediol
  • 2-Methyl-3-(m-tolyloxy)acrylic acid

Uniqueness

2-Methyl-3-(m-tolyloxy)-1,2-propanediol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of functional groups allows for diverse reactivity and applications, setting it apart from similar compounds.

Eigenschaften

CAS-Nummer

63991-96-8

Molekularformel

C11H16O3

Molekulargewicht

196.24 g/mol

IUPAC-Name

2-methyl-3-(3-methylphenoxy)propane-1,2-diol

InChI

InChI=1S/C11H16O3/c1-9-4-3-5-10(6-9)14-8-11(2,13)7-12/h3-6,12-13H,7-8H2,1-2H3

InChI-Schlüssel

RSTUMYIIRQDRKC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OCC(C)(CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.